Crisofanol 8-O-glucósido

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Chrysophanol 8-O-glucoside has been extensively studied for its hepatoprotective properties, particularly against acute liver injury.

Mechanisms of Action:

- C8G has been shown to inhibit the activation of hepatic stellate cells (HSCs) through the STAT3 signaling pathway. In a study involving LX-2 cells, C8G significantly reduced the expression of α-smooth muscle actin (α-SMA) and collagen, markers associated with HSC activation. This suggests that C8G can mitigate liver fibrosis by preventing HSC activation .

- In another study, C8G demonstrated protective effects against lipopolysaccharide (LPS)/D-GalN-induced acute liver failure (ALF). It alleviated oxidative stress and inflammation responses, thereby improving survival rates in experimental models .

Case Study:

A recent investigation revealed that C8G administration resulted in decreased alanine aminotransferase (ALT) and aspartate transaminase (AST) levels in mice subjected to ALF, indicating a significant protective effect on liver function .

Anti-inflammatory Properties

Chrysophanol 8-O-glucoside exhibits notable anti-inflammatory effects, which are crucial for managing various inflammatory conditions.

Mechanisms of Action:

- C8G has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in response to LPS stimulation. This inhibition is associated with reduced oxidative stress and downregulation of nuclear factor kappa B (NF-κB) signaling pathways .

Case Study:

In cellular models exposed to inflammatory stimuli, C8G significantly reduced the expression of inflammatory markers and improved cellular viability, highlighting its potential as a therapeutic agent in inflammatory diseases .

Antiplatelet Activity

C8G has also been identified for its antiplatelet properties, which could be beneficial in cardiovascular health.

Mechanisms of Action:

- Research indicates that C8G inhibits collagen- and thrombin-induced platelet aggregation more effectively than other anthraquinone derivatives. This effect is linked to prolonged bleeding times in animal models, suggesting its potential use in managing thrombotic disorders .

Case Study:

In experiments with rat models, C8G treatment led to significant reductions in platelet aggregation ex vivo and inhibited thromboxane A2 formation, further substantiating its antiplatelet efficacy .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Hepatoprotection | Inhibition of HSC activation via STAT3 signaling | Reduced ALT/AST levels; improved survival in ALF models |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Decreased TNF-α/IL-1β levels; enhanced cell viability |

| Antiplatelet Activity | Inhibition of platelet aggregation | Prolonged bleeding times; reduced thromboxane A2 formation |

Mecanismo De Acción

Pulmatin ejerce sus efectos principalmente a través de la inhibición de enzimas específicas. Inhibe la proteína tirosina fosfatasa 1B (PTP1B) con un valor de IC50 de 18.34 µM y la α-glucosidasa intestinal de levadura y rata a una concentración de 50 µg/ml . Además, Pulmatin aumenta el transporte de glucosa inducido por insulina en los miotubos L6, lo que indica su posible papel en el metabolismo de la glucosa .

Análisis Bioquímico

Biochemical Properties

Chrysophanol 8-O-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit autophagy in hepatic stellate cells . It also has the potential to protect against hepatic fibrosis through STAT3 signaling .

Cellular Effects

Chrysophanol 8-O-glucoside has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to ameliorate lipopolysaccharide (LPS)/D-GalN-induced liver injury .

Molecular Mechanism

The molecular mechanism of Chrysophanol 8-O-glucoside involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the expression of p-IκB and p-p65 as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pulmatin se puede extraer de las raíces de Rumex acetosa utilizando metanol como solvente. Las raíces secas se pulverizan en bruto y se someten a extracción con metanol utilizando un aparato Soxhlet. El solvente se destila luego utilizando un evaporador rotatorio a presión reducida a aproximadamente 40°C para obtener un extracto metanólico crudo .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial de Pulmatin no están ampliamente documentados, el proceso de extracción de fuentes naturales como Rumex acetosa sigue siendo un método principal. El uso de técnicas cromatográficas avanzadas asegura la pureza y el aislamiento de Pulmatin del extracto crudo.

Análisis De Reacciones Químicas

Tipos de reacciones

Pulmatin experimenta diversas reacciones químicas, que incluyen:

Oxidación: Pulmatin se puede oxidar para formar diferentes derivados.

Reducción: Se puede reducir en condiciones específicas para producir formas reducidas de derivados de antraquinona.

Sustitución: Pulmatin puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Reactivos de sustitución: Se pueden utilizar varios halógenos y nucleófilos para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de Pulmatin, que pueden tener diferentes actividades biológicas y propiedades.

Comparación Con Compuestos Similares

Compuestos similares

Crisofanol: Un derivado de antraquinona con actividades biológicas similares.

Emodina: Otro glucósido de antraquinona con propiedades antiinflamatorias y anticancerígenas.

Aloe-emodina: Conocido por sus efectos laxantes y anticancerígenos.

Unicidad de Pulmatin

Pulmatin es único debido a su enlace glucosídico específico y su actividad moderada de inhibición de la elastasa, lo que lo distingue de otros derivados de antraquinona.

Actividad Biológica

Chrysophanol 8-O-glucoside (C8G) is a bioactive compound derived from the plant Rheum palmatum, commonly known as rhubarb. This compound has garnered attention for its diverse biological activities, particularly in the context of hepatoprotection, anti-inflammatory effects, and antiplatelet actions. This article reviews the current understanding of C8G's biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

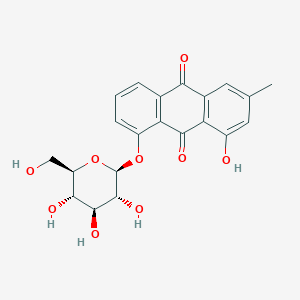

Chemical Structure and Identification

Chrysophanol 8-O-glucoside is an anthraquinone glycoside characterized by its specific glycosylation at the 8-position. Its chemical structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography/mass spectrometry (LC/MS) . The compound is typically isolated from the ethanol extract of Rheum palmatum and has been shown to possess significant biological properties.

Hepatoprotective Effects

One of the most notable biological activities of C8G is its hepatoprotective effect. Recent studies have demonstrated that C8G can inhibit hepatic stellate cell (HSC) activation, which is crucial in the progression of liver fibrosis. The mechanism involves downregulation of key signaling pathways, particularly the STAT3 pathway:

- Inhibition of HSC Activation : C8G significantly suppresses mRNA and protein expression of alpha-smooth muscle actin (α-SMA) and collagen in HSCs treated with TGF-β1, indicating a reduction in fibrogenesis .

- Mechanistic Insights : The compound inhibits phosphorylation of STAT3 and p38 MAPK while not affecting JNK or Erk pathways, suggesting a targeted approach to modulate fibrosis-related signaling .

Table 1: Summary of Hepatoprotective Mechanisms

Anti-inflammatory Properties

C8G also exhibits potent anti-inflammatory effects. In models of acute liver failure induced by lipopolysaccharides (LPS) and D-Galactosamine (D-GalN), C8G treatment resulted in:

- Reduction in Cytokine Release : Levels of pro-inflammatory cytokines such as TNF-α and IL-1β were significantly decreased following treatment with C8G .

- Oxidative Stress Mitigation : The compound reduced reactive oxygen species (ROS) production, contributing to its protective effects against oxidative damage in liver tissues .

Antiplatelet Activity

Another significant aspect of C8G's biological activity is its antiplatelet effect. Studies have shown that C8G can inhibit platelet aggregation induced by collagen and thrombin:

- Prolonged Bleeding Times : In vivo experiments indicated that mice treated with C8G exhibited significantly prolonged bleeding times compared to controls .

- Mechanism of Action : The compound appears to inhibit phosphatidylserine exposure on platelets without directly affecting intrinsic coagulation pathways, suggesting a unique mechanism for preventing thrombus formation .

Table 2: Summary of Antiplatelet Effects

Case Studies and Research Findings

Several studies have explored the therapeutic potential of C8G. For instance, a study conducted on mice demonstrated that C8G could ameliorate liver injury caused by LPS/D-GalN through modulation of inflammatory responses and autophagy processes in hepatic cells . Another investigation highlighted its role in reducing hepatic fibrosis via specific signaling pathway modulation, reinforcing its potential as a therapeutic agent for liver diseases .

Propiedades

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMOMSNMMDMSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-28-6 | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 249 °C | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.